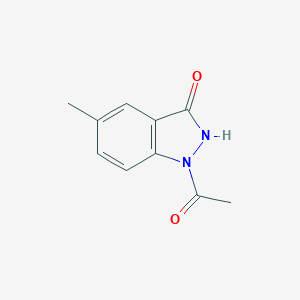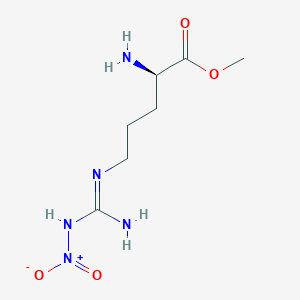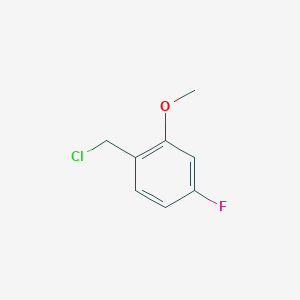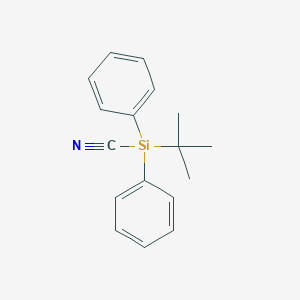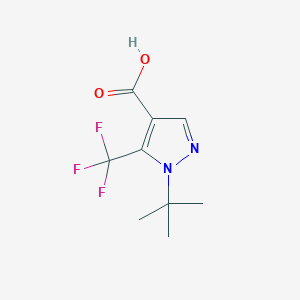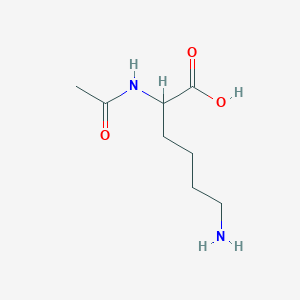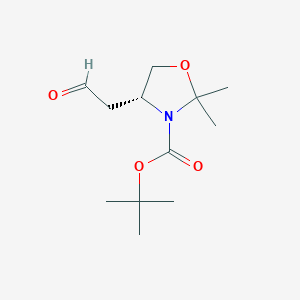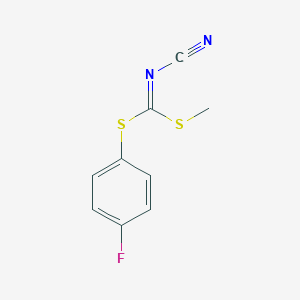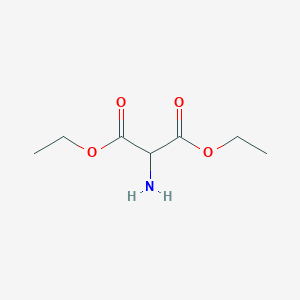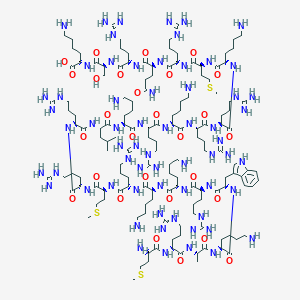
alpha-Hydroxy-N-desmethyltamoxifen
Overview
Description
Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is formed through the metabolic processes involving tamoxifen and plays a significant role in the pharmacological effects of tamoxifen therapy .
Preparation Methods
Alpha-Hydroxy-N-desmethyltamoxifen is synthesized through the metabolic activation of tamoxifen. The primary synthetic route involves the N-demethylation and alpha-hydroxylation of tamoxifen in the liver. This process is catalyzed by cytochrome P450 enzymes, particularly CYP2D6 . Industrial production methods typically involve the use of rat liver cells to facilitate the metabolic conversion of tamoxifen to its metabolites .
Chemical Reactions Analysis
Alpha-Hydroxy-N-desmethyltamoxifen undergoes several types of chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include various hydroxylated and demethylated derivatives .
Scientific Research Applications
Alpha-Hydroxy-N-desmethyltamoxifen has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of tamoxifen and its derivatives.
Biology: Researchers study its effects on cellular processes, particularly those related to estrogen receptor modulation.
Medicine: It is crucial in understanding the pharmacokinetics and pharmacodynamics of tamoxifen therapy, especially in breast cancer treatment.
Industry: The compound is used in the development of new SERMs and other therapeutic agents .
Mechanism of Action
The mechanism of action of alpha-Hydroxy-N-desmethyltamoxifen involves its interaction with estrogen receptors. It binds to these receptors, inhibiting the proliferation of estrogen-dependent breast cancer cells. The compound is metabolically activated by CYP2D6, which converts it into its active form, endoxifen. This active form has a high affinity for estrogen receptors and effectively inhibits their activity, leading to reduced cancer cell growth .
Comparison with Similar Compounds
Alpha-Hydroxy-N-desmethyltamoxifen is unique compared to other similar compounds due to its specific metabolic pathway and high binding affinity for estrogen receptors. Similar compounds include:
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor binding properties.
Endoxifen (4-Hydroxy-N-desmethyltamoxifen): The active form of this compound, known for its potent antiestrogenic effects.
Tamoxifen: The parent compound, widely used in breast cancer therapy
These compounds share similar mechanisms of action but differ in their metabolic pathways and specific interactions with estrogen receptors.
Properties
IUPAC Name |
(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREXPZNIZPCGIV-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344152 | |
| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162070-61-3 | |
| Record name | alpha-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpha-Hydroxy-N-desmethyltamoxifen exert its genotoxic effects?
A: this compound is a metabolite of tamoxifen that exhibits genotoxic properties, primarily in the liver. It forms DNA adducts, which are alterations in the DNA structure caused by the covalent binding of the metabolite. Research suggests that this compound undergoes metabolic activation in the liver, primarily through sulfotransferase enzymes. This activation leads to the formation of a reactive carbocation, which can then attack and bind to DNA, forming the adducts [, , ].
Q2: Is there a difference in the genotoxicity of the two enantiomers of this compound?
A: Yes, research has shown that the R-enantiomer of this compound is significantly more genotoxic than the S-enantiomer. In rat hepatocytes, the R-enantiomer formed ten times more DNA adducts than the S-enantiomer. This difference is attributed to the R-enantiomer being a more favorable substrate for sulfotransferase enzymes, leading to a greater generation of the reactive carbocation responsible for DNA adduct formation [].
Q3: What is the primary DNA adduct formed by this compound?
A: Studies have identified (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen as the major DNA adduct formed by this compound. This adduct was observed both in vitro, using alpha-sulfoxy-N-desmethyltamoxifen, and in vivo, in the livers of rats treated with tamoxifen or this compound [].
Q4: Does the formation of DNA adducts by tamoxifen and its metabolites occur in organs other than the liver?
A: While tamoxifen and this compound induce DNA adduct formation in the liver, studies show limited evidence of adduct formation in other organs. Research in rats found no significant increase in DNA adducts in the uterus, spleen, thymus, bone marrow, stomach, kidney, or colon after treatment with tamoxifen or this compound [, ].
Q5: What is the potential role of specific cytochrome P450 enzymes in the formation of this compound?
A: While the specific enzymes responsible for the formation of this compound have not been definitively identified, research suggests that several cytochrome P450 enzymes may play a role. One study identified this compound as a novel metabolite produced during the incubation of tamoxifen with rat liver microsomes, implicating the involvement of cytochrome P450 enzymes in its formation []. Further investigation is needed to fully elucidate the specific enzymes and pathways involved.
Q6: What are the implications of the organ-specific genotoxicity of tamoxifen for its carcinogenicity in humans?
A: The observation that tamoxifen primarily forms DNA adducts in the liver but not in other tissues, such as the uterus, suggests that it may act through different carcinogenic mechanisms in different organs. While the formation of DNA adducts points to a genotoxic mechanism in the liver, the lack of adducts in the uterus suggests a non-genotoxic mechanism might be responsible for tumor formation in this organ []. Understanding these organ-specific mechanisms is crucial for assessing the potential risks and benefits of tamoxifen use in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




